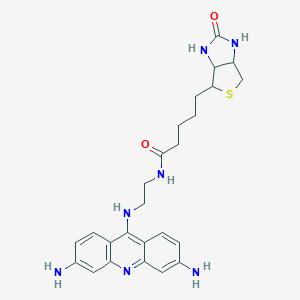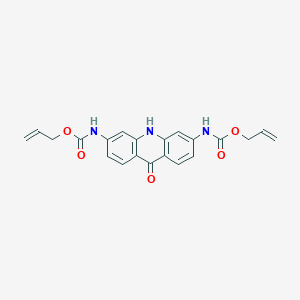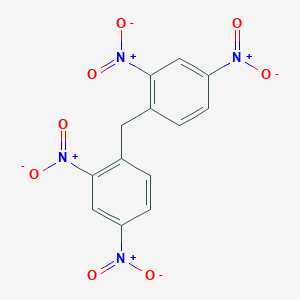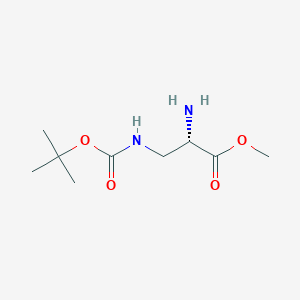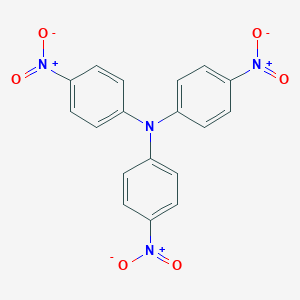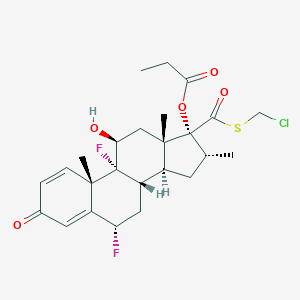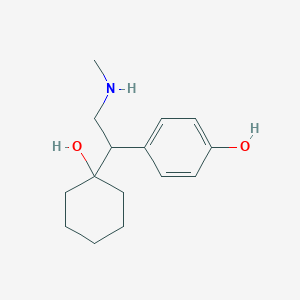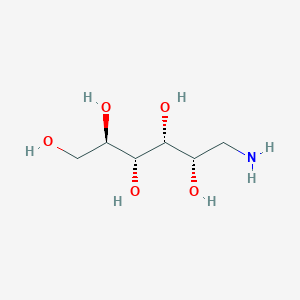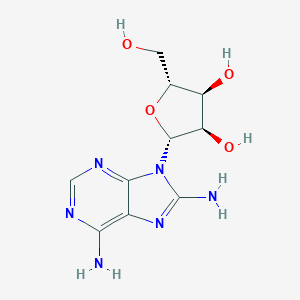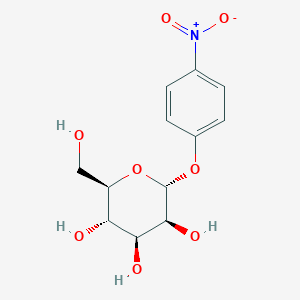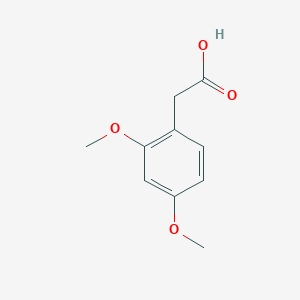
2,4-Dimethoxyphenylacetic acid
説明
Synthesis Analysis
The synthesis of derivatives similar to 2,4-Dimethoxyphenylacetic acid involves various chemical reactions and starting materials. For instance, 3,4-Dimethoxyphenylacetic acid can be synthesized from 1,2-dimethoxybenzene by a Friedel-Crafts reaction, followed by a Wolff-Kishner-Huang reaction, achieving an overall yield of about 64% (Zhu Jintao, 2010). Another method uses 3,4-Dimethoxybenzaldehyde as the starting material, involving a Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions, offering simple operations and good yield (Ma Guan-jun, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveals details about the molecular and crystal structures through single-crystal X-ray analysis. These studies show slightly distorted square-planar arrangements and provide insight into hyperconjugative interactions and hydrogen bonding in the crystal structure, helping to understand the stabilization of such structures (G. Shabir et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2,4-Dimethoxyphenylacetic acid derivatives demonstrate a variety of pathways and products. For instance, the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) show oxidative deamination leading to metabolites that may undergo further demethylation or oxidation, illustrating the compound's reactivity and potential for various chemical transformations (H. Carmo et al., 2005).
科学的研究の応用
Agricultural Applications : 2,4-Dimethoxyphenylacetic acid is primarily used as an herbicide. It selectively kills dicots (broadleaf plants) without affecting monocots (grasses), mimicking natural auxin at the molecular level, which leads to abnormal growth, senescence, and plant death in sensitive dicots (Song, 2014). In wheat and potatoes, foliar application of this chemical results in ester hydrolysis and formation of base-labile 2,4-D conjugates, whereas soil application leads to low residues in crops and incorporation into the tissue biochemical matrix (Hamburg et al., 2001).
Environmental Impact : Techniques for removing 2,4-D from contaminated water sources are being developed, addressing water contamination issues. For instance, various strategies for the removal of 2,4-D from polluted water sources have been evaluated with varying degrees of success (EvyAliceAbigail et al., 2017). Additionally, the dissipation rates of different forms of 2,4-D in soil have been found to be equivalent, as they rapidly convert to the same anionic form (Wilson et al., 1997).
Biochemical and Health Impact : Research has shown that 2,4-D can induce oxidative stress and metabolic changes in organisms such as Escherichia coli, with effects being reversible when supplemented with polyamines (Bhat et al., 2015). It also affects plant biology, as seen in maize seedlings where increasing concentrations of 2,4-D cause decreased root length, increased total soluble protein levels, and genotoxic effects (Aksakal et al., 2013).
Toxicology Studies : Comparative studies have been conducted to evaluate the subchronic toxicity potentials of various forms of 2,4-D, finding comparable toxicities among them with a no-observed-effect level identified (Charles et al., 1996). Additionally, studies on the dermal absorption of 2,4-D in different species including humans provide insights into its cross-species toxicological effects (Moody et al., 1990).
Pharmacological and Metabolic Research : The role of aldehyde oxidizing enzymes in the metabolism of related compounds in organisms such as the guinea pig has been explored, providing insights into its biochemical pathways (Panoutsopoulos, 2006).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFMGARFHRTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325597 | |
| Record name | 2,4-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenylacetic acid | |
CAS RN |
6496-89-5 | |
| Record name | 6496-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




